molecular formula C5H5BrO2 B3358308 4-Bromo-2-methoxyfuran CAS No. 78799-91-4

4-Bromo-2-methoxyfuran

Cat. No.: B3358308
CAS No.: 78799-91-4
M. Wt: 177 g/mol
InChI Key: ANWKUXBSSNCQIC-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyfuran is an organic compound with the molecular formula C5H5BrO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The presence of a bromine atom at the fourth position and a methoxy group at the second position makes this compound unique and of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxyfuran can be synthesized through several methods. One common approach involves the bromination of 2-methoxyfuran. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxyfuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.

Major Products:

Scientific Research Applications

4-Bromo-2-methoxyfuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxyfuran involves its interaction with specific molecular targets. The bromine atom and methoxy group influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

    2-Bromo-5-methoxyfuran: Similar structure but with different substitution pattern.

    4-Bromo-2-methylfuran: Similar structure with a methyl group instead of a methoxy group.

    2,5-Dibromofuran: Contains two bromine atoms at different positions.

Uniqueness: 4-Bromo-2-methoxyfuran is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-methoxyfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWKUXBSSNCQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569036
Record name 4-Bromo-2-methoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78799-91-4
Record name 4-Bromo-2-methoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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